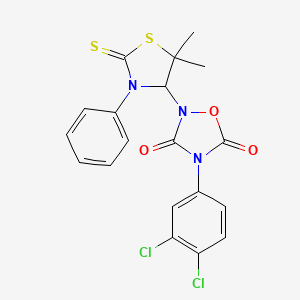![molecular formula C22H26N2O3 B6131060 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes mellitus.
Mechanism of Action
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide), which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors increase the levels of GLP-1 and GIP, which stimulate insulin secretion, reduce glucagon secretion, and promote satiety.
Biochemical and Physiological Effects:
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels. They have also been shown to reduce HbA1c levels, which is a marker of long-term glycemic control. 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been associated with weight loss, which is attributed to their satiety-promoting effects. They have also been shown to reduce inflammation and oxidative stress, which are implicated in the development of cardiovascular complications.
Advantages and Limitations for Lab Experiments
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have several advantages for lab experiments, including their specificity for 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, their oral bioavailability, and their favorable safety profile. However, 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors also have some limitations, including their short half-life, their potential for drug interactions, and their limited efficacy in some patients.
Future Directions
For the development and use of 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors include the development of more potent and selective inhibitors, investigation of combination therapies, exploration of their potential use in other diseases, and identification of biomarkers for patient selection and monitoring.
Synthesis Methods
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors are synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors involves the reaction between a morpholine derivative and a ketone derivative in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as lipases, esterases, and proteases to catalyze the reaction between a morpholine derivative and a ketone derivative. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors through fermentation.
Scientific Research Applications
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce inflammation, and protect against cardiovascular complications. 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have also been investigated for their potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
4-[2-(2,2-diphenylethyl)morpholin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c23-21(25)11-12-22(26)24-13-14-27-19(16-24)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCLLJDHCJCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)N)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B6130977.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6130980.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B6130985.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6131004.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6131011.png)
![N-methyl-N-(4-methylbenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6131022.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)